molecular formula C10H16N2 B13135935 (2-(tert-Butyl)phenyl)hydrazine

(2-(tert-Butyl)phenyl)hydrazine

Cat. No.: B13135935
M. Wt: 164.25 g/mol
InChI Key: ISGUKINNMMCBAI-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)phenyl)hydrazine typically involves the reaction of 2-(tert-butyl)aniline with hydrazine hydrate. The process can be summarized as follows:

    Starting Material: 2-(tert-Butyl)aniline.

    Reagent: Hydrazine hydrate.

    Solvent: Ethanol or methanol.

    Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: (2-(tert-Butyl)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated compounds or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines or hydrazides.

Scientific Research Applications

(2-(tert-Butyl)phenyl)hydrazine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industrial Applications: Employed in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which (2-(tert-Butyl)phenyl)hydrazine exerts its effects depends on the specific reaction or application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme.

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the tert-butyl group, making it less sterically hindered.

    (2-Methylphenyl)hydrazine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.

    (2-(tert-Butyl)phenyl)hydrazine hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.

Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This steric hindrance can be advantageous in certain synthetic applications, providing selectivity and specificity in reactions.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(2-tert-butylphenyl)hydrazine

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-6-4-5-7-9(8)12-11/h4-7,12H,11H2,1-3H3

InChI Key

ISGUKINNMMCBAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NN

Origin of Product

United States

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